molecular formula C10H10Cl2O2S2 B081675 3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide CAS No. 13894-16-1

3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide

Cat. No.: B081675
CAS No.: 13894-16-1
M. Wt: 297.2 g/mol
InChI Key: NWPMWWNEXNOQGK-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide is an organic compound with the molecular formula C10H10Cl2O2S2. It is a member of the thiolane family, characterized by a five-membered ring containing sulfur atoms. This compound is notable for its unique chemical structure, which includes both chloro and sulfanyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide typically involves the reaction of 4-chlorophenylsulfanyl compounds with thiolane derivatives under specific conditions. One common method includes the use of chlorinating agents to introduce the chloro groups into the molecule. The reaction is usually carried out in the presence of a solvent such as dichloromethane, under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Purification steps such as recrystallization or chromatography are often employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated hydrocarbons.

    Substitution: Thiolane derivatives with various functional groups replacing the chloro groups.

Scientific Research Applications

3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. This compound may also induce oxidative stress by generating reactive oxygen species (ROS), contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-chlorophenyl)sulfanylthiophene 1,1-dioxide
  • 4-Chlorophenyl chloroformate
  • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide is unique due to its specific combination of chloro and sulfanyl groups within a thiolane ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2S2/c11-7-1-3-8(4-2-7)15-10-6-16(13,14)5-9(10)12/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPMWWNEXNOQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396349
Record name 3-Chloro-4-[(4-chlorophenyl)sulfanyl]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13894-16-1
Record name 3-Chloro-4-[(4-chlorophenyl)sulfanyl]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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